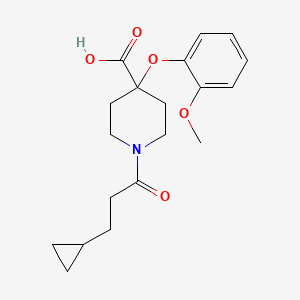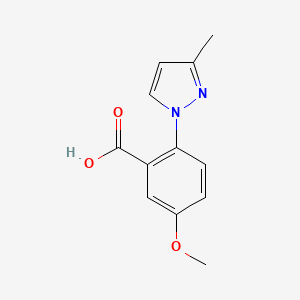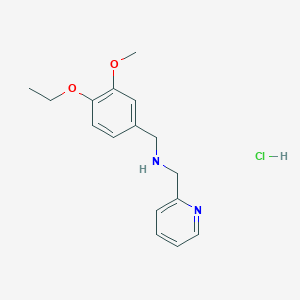![molecular formula C15H12ClFN2O2 B5467881 N-[3-(acetylamino)phenyl]-2-chloro-4-fluorobenzamide](/img/structure/B5467881.png)
N-[3-(acetylamino)phenyl]-2-chloro-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-2-chloro-4-fluorobenzamide, commonly known as ACY-1215, is a small molecule drug that has been developed as a potential treatment for cancer and other diseases. ACY-1215 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme that plays a key role in regulating cellular processes such as gene expression, protein degradation, and cytoskeleton dynamics.
Mécanisme D'action
The mechanism of action of ACY-1215 involves its selective inhibition of N-[3-(acetylamino)phenyl]-2-chloro-4-fluorobenzamide, which leads to the accumulation of acetylated proteins in cells. This compound is known to regulate the activity of several key proteins involved in cancer cell growth and survival, including HSP90, cortactin, and β-catenin. By inhibiting this compound, ACY-1215 disrupts the function of these proteins and induces cancer cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, ACY-1215 has been shown to have other biochemical and physiological effects. For example, ACY-1215 has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. ACY-1215 has also been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ACY-1215 for lab experiments is its high selectivity for N-[3-(acetylamino)phenyl]-2-chloro-4-fluorobenzamide, which reduces the risk of off-target effects. ACY-1215 is also relatively stable and can be easily synthesized in large quantities, making it suitable for use in high-throughput screening assays. However, one limitation of ACY-1215 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on ACY-1215. One area of interest is the development of combination therapies that combine ACY-1215 with other drugs to enhance its anti-cancer effects. Another area of interest is the development of new formulations of ACY-1215 that improve its solubility and bioavailability. Finally, there is interest in exploring the potential of ACY-1215 as a treatment for other diseases, such as neurodegenerative disorders and autoimmune diseases.
Conclusion:
In conclusion, ACY-1215 is a promising small molecule drug that has shown efficacy in preclinical models of cancer and other diseases. Its selective inhibition of N-[3-(acetylamino)phenyl]-2-chloro-4-fluorobenzamide makes it an attractive target for drug development, and its potential for use in combination therapies and in other disease areas makes it an exciting area of research.
Méthodes De Synthèse
The synthesis of ACY-1215 involves several steps, including the reaction of 2-chloro-4-fluoroaniline with acetic anhydride to form N-acetyl-2-chloro-4-fluoroaniline, which is then reacted with 3-aminobenzoic acid to form ACY-1215. The synthesis of ACY-1215 has been optimized to improve its yield and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
ACY-1215 has been extensively studied in preclinical models of cancer and other diseases. In vitro studies have shown that ACY-1215 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that ACY-1215 can inhibit tumor growth and metastasis in animal models of multiple myeloma, breast cancer, and other malignancies.
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-2-chloro-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c1-9(20)18-11-3-2-4-12(8-11)19-15(21)13-6-5-10(17)7-14(13)16/h2-8H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLPQQDIVZRANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2,3-difluorobenzyl)methyl[(3-phenyl-5-isoxazolyl)methyl]amine](/img/structure/B5467820.png)
![N-(2-methoxyethyl)-4-methyl-3-[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5467832.png)
![2-[2-(2-thienyl)vinyl]-8-quinolinol](/img/structure/B5467834.png)
![5-(4-chlorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5467847.png)
![4-[4-(methylsulfonyl)phenyl]-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5467853.png)
![N-[(5-isobutyl-3-isoxazolyl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5467867.png)
![4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-azepanol](/img/structure/B5467886.png)
![8-(3,5-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5467892.png)

![2-(1H-benzimidazol-2-yl)-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5467913.png)
![2-[3-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-1H-indol-1-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5467924.png)